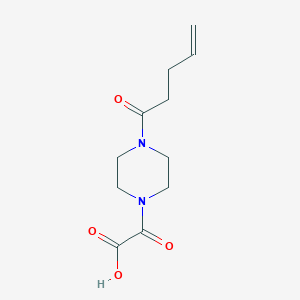![molecular formula C18H27FN2O B7438057 4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine](/img/structure/B7438057.png)
4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound is a morpholine derivative and has been found to have interesting biochemical and physiological effects. In
作用機序
The exact mechanism of action of 4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine is not fully understood. However, it is believed to act as a partial agonist for the dopamine D2 receptor and an antagonist for the serotonin 5-HT1A receptor. This dual action on these receptors may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine can affect various biochemical and physiological processes. For example, it has been found to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in neurological disorders such as Parkinson's disease. It has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using 4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine in lab experiments is its specificity for certain receptors in the brain. This allows researchers to study the effects of manipulating these receptors in a more targeted manner. However, one limitation is that its effects may be influenced by other factors such as the dose used and the specific animal model used.
将来の方向性
There are many potential future directions for research on 4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine. One direction could be to further investigate its potential therapeutic effects in neurological disorders such as Parkinson's disease and depression. Another direction could be to study its effects on other receptors in the brain and its potential applications in other areas of research such as addiction and pain management. Additionally, further research could be done to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Conclusion:
In conclusion, 4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine is a promising compound for scientific research due to its potential applications in studying the mechanisms of certain receptors in the brain and its interesting biochemical and physiological effects. While there is still much to be learned about this compound, its potential future directions make it an exciting area of research.
合成法
The synthesis of 4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine involves the reaction of morpholine with 3-fluorobenzylpiperidine followed by the addition of ethyl bromide. The resulting product is then purified to obtain the final compound. This synthesis method has been reported in a scientific paper by Li et al. (2016) and has been used by other researchers in the field.
科学的研究の応用
The potential applications of 4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine in scientific research are varied. This compound has been found to have affinity for certain receptors in the brain, such as the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a promising compound for studying the mechanisms of these receptors and their role in various neurological disorders.
特性
IUPAC Name |
4-[2-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O/c19-18-3-1-2-17(14-18)15-21-8-5-16(6-9-21)4-7-20-10-12-22-13-11-20/h1-3,14,16H,4-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGORAHRJFSTKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN2CCOCC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[2-(oxan-4-yloxymethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B7437978.png)
![1-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-one](/img/structure/B7437982.png)
![2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid](/img/structure/B7437985.png)

![tert-butyl N-[1-[(5-ethyl-1,2-oxazole-3-carbonyl)amino]spiro[3.3]heptan-3-yl]carbamate](/img/structure/B7438003.png)

![N-[2-[cyclopropyl(methyl)amino]ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438037.png)
![(3-Hydroxyazetidin-1-yl)-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7438042.png)
![6-amino-1-(2-methoxyethyl)-5-[2-[[(2R)-1-methoxypropan-2-yl]-methylamino]acetyl]pyrimidine-2,4-dione](/img/structure/B7438044.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone](/img/structure/B7438045.png)
![8-[(3-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octan-8-yl)methyl]quinoline-5-carboxylic acid](/img/structure/B7438051.png)
![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid](/img/structure/B7438070.png)

